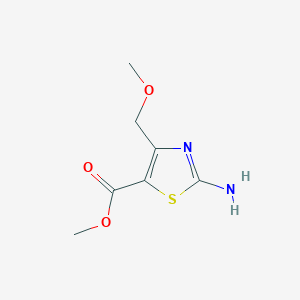

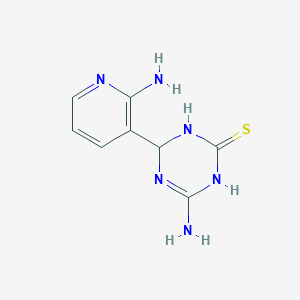

![molecular formula C15H13ClO2S B1327059 2-{[2-(4-氯苯基)乙基]硫基}苯甲酸 CAS No. 1142202-47-8](/img/structure/B1327059.png)

2-{[2-(4-氯苯基)乙基]硫基}苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

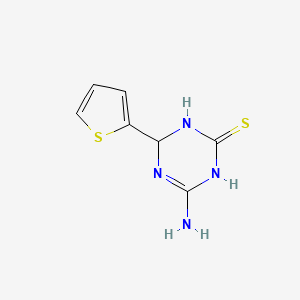

2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid is a compound that is structurally related to various benzoic acid derivatives with potential antimicrobial and biological activities. While the exact compound is not directly studied in the provided papers, there are several closely related compounds that have been synthesized and evaluated for their biological properties, such as antimicrobial activity against a range of pathogens including Gram-positive and Gram-negative bacteria, as well as fungi like Candida spp. . These compounds are characterized by the presence of a chlorophenyl group and a benzoic acid moiety, which are also key features of 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of benzoic acid derivatives. For instance, thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid were synthesized and their antimicrobial activity was evaluated . Another study reported the synthesis of a benzo[b]thiophene derivative by oxidation, which could undergo nucleophilic addition reactions . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid, involving key steps such as oxidation and nucleophilic addition.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray diffraction. For example, the crystal structure of 2-amino-N'[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide was determined, revealing a nearly planar structure with intermolecular hydrogen bonding . Similarly, the structure of 4-chloro-2',4',6'-triethylbenzophenone was redetermined, showing disorder in one of the ethyl groups . These studies provide insights into the possible molecular conformation and intermolecular interactions that 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid might exhibit.

Chemical Reactions Analysis

The reactivity of related compounds towards various nucleophiles has been studied, providing a basis for understanding the chemical reactions that 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid might undergo. For instance, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was shown to react with sulfur- and oxygen-containing nucleophiles . Additionally, the deprotonation of 2-(4-chloro-2-pyridyl)benzoic acid derivatives and their reactivity with electrophiles were investigated . These findings suggest that 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid could participate in similar nucleophilic addition and deprotonation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, which can be used to infer the properties of 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid. For example, the solubility, melting points, and stability under various conditions have been reported . The spectral characterization of these compounds provides information on their absorption and emission properties, which could be relevant for the analysis of 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid . Additionally, the assay of 2-(2-thiophenecarboxy)benzoic acid and its metabolites in biological samples indicates the potential for pharmacokinetic studies .

科学研究应用

环化和衍生物合成

2-{[2-(4-氯苯基)乙基]硫基}苯甲酸在科学研究中的一个应用是合成各种化合物。例如,类似苯甲酸衍生物的环化已被证明可以产生二氯-9H-噻芬-9-酮等混合物,这些混合物在有机合成中具有潜在应用(Okabayashi, Fujiwara, & Tanaka, 1991)。

抗菌特性

研究还探讨了从苯甲酸衍生物中派生的化合物的抗菌特性,类似于2-{[2-(4-氯苯基)乙基]硫基}苯甲酸。例如,从2-(4-氯苯氧甲基)-苯甲酸派生的硫脲类化合物的研究显示出针对各种菌株的特定抗菌活性,包括多药耐药菌株,突显了在开发新的抗菌剂方面的潜在应用(Limban et al., 2008)。

水净化

另一个潜在应用是在水净化中。涉及类似化合物的研究,如4-氯酚衍生物,已被用于实验证明在TiO2悬浮液存在的情况下近紫外光的有效性用于水净化(Matthews, 1990)。

具有抗念珠菌活性的生物碱合成

此外,苯甲酸的衍生物,结构类似于2-{[2-(4-氯苯基)乙基]硫基}苯甲酸,已被用于合成具有抗念珠菌活性的生物碱。这表明这些化合物在开发新的治疗真菌感染方法方面的潜力(Rebstock, Mongin, Trécourt, & Quéguiner, 2004)。

属性

IUPAC Name |

2-[2-(4-chlorophenyl)ethylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2S/c16-12-7-5-11(6-8-12)9-10-19-14-4-2-1-3-13(14)15(17)18/h1-8H,9-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQLOSNPFIOJBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

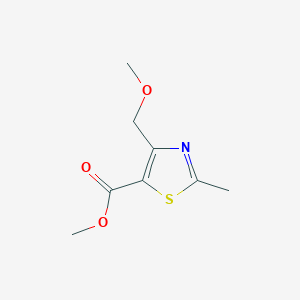

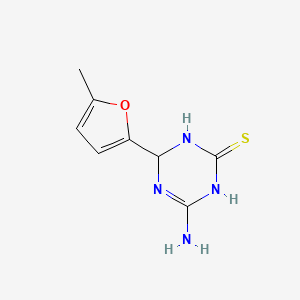

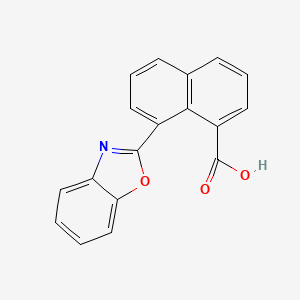

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

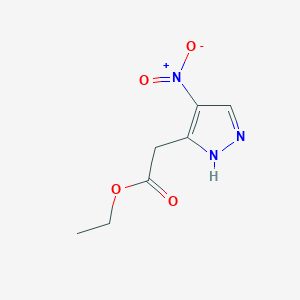

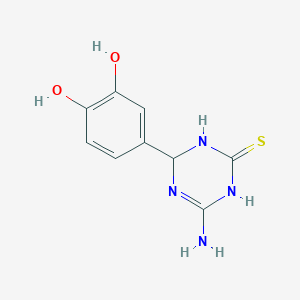

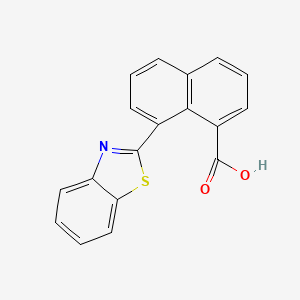

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)

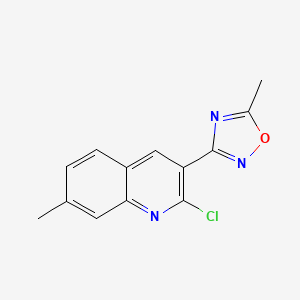

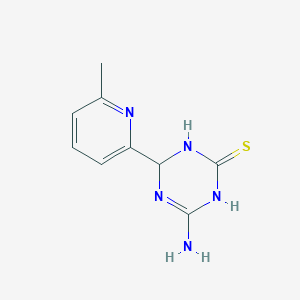

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)